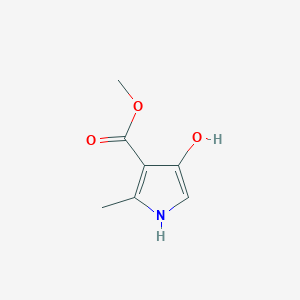![molecular formula C8H4ClNO2 B12883723 4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)
4-Chlorobenzo[d]oxazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzo[d]oxazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4ClNO2 It is a derivative of benzo[d]oxazole, featuring a chlorine atom at the 4-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[d]oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminophenol with formic acid or formamide, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzo[d]oxazole-2-carboxylic acid, while reduction may produce 4-chlorobenzo[d]oxazole-2-methanol.
Scientific Research Applications
4-Chlorobenzo[d]oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity underlies its potential biological activities and therapeutic applications.
Comparison with Similar Compounds
4-Chlorobenzo[d]oxazole-2-carbaldehyde can be compared with other benzo[d]oxazole derivatives, such as:
Benzo[d]oxazole-2-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Methylbenzo[d]oxazole-2-carbaldehyde: Features a methyl group instead of chlorine, affecting its chemical behavior and applications.
4-Nitrobenzo[d]oxazole-2-carbaldehyde: Contains a nitro group, which significantly alters its electronic properties and reactivity.
The presence of the chlorine atom in this compound imparts unique characteristics, such as increased electrophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
4-chloro-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H |
InChI Key |
YLLSFZPHLJLOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
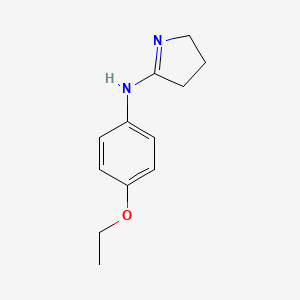

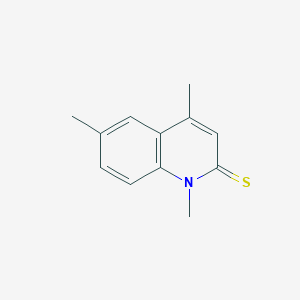

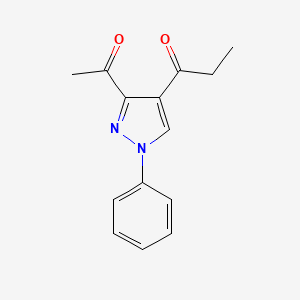


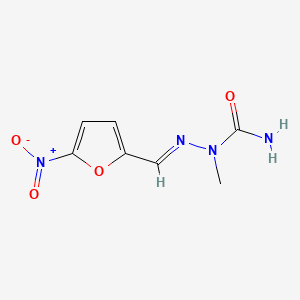
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12883707.png)
